molecular formula C13H12N2OS B2543524 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803593-69-2

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2543524
CAS No.: 1803593-69-2
M. Wt: 244.31
InChI Key: UFWQOIUSHXQVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an amine group at position 2 and a pyridine-4-carbonyl moiety at position 3. The pyridine moiety introduces basicity and hydrogen-bonding capabilities, which may influence solubility and target-binding interactions in drug discovery contexts .

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-11(9-2-1-3-10(9)17-13)12(16)8-4-6-15-7-5-8/h4-7H,1-3,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQOIUSHXQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the formation of the thiophene ring can be achieved through a [3+2] cyclization reaction involving pyridinium 1,4-zwitterionic thiolates and activated allenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives of the compound, which can be further functionalized for various applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds related to 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exhibit significant antimicrobial properties. For instance, studies indicate that certain derivatives demonstrate high inhibition percentages against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. In particular, synthesized compounds have shown inhibition rates of up to 94.5% against E. coli at concentrations of 50 μg/mL .

Drug Design
The compound's structural features make it a candidate for drug design, particularly in targeting specific biological pathways. Its ability to modulate various biological receptors can be leveraged in developing treatments for diseases associated with these targets. The pyridine moiety contributes to favorable pharmacokinetic properties such as improved solubility and reduced protein binding .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic devices has been studied due to its ability to facilitate charge transport and enhance device efficiency. The compound's stability and electronic characteristics are beneficial for developing next-generation electronic materials .

Photovoltaic Applications
In the context of organic solar cells, research indicates that compounds like this compound can improve light absorption and energy conversion efficiency when used as active layers or additives in photovoltaic systems .

Catalytic Applications

Catalyst in Organic Reactions
The compound has been utilized as a catalyst in various organic reactions, particularly those involving transition metals such as palladium and copper. Its role in facilitating cross-coupling reactions has been documented, demonstrating its effectiveness in synthesizing complex organic molecules with high yields . This catalytic activity is attributed to its ability to stabilize reactive intermediates during the reaction process.

Case Studies and Research Findings

Study Findings Applications
Study on Antimicrobial ActivityCompounds derived from this compound showed up to 94.5% inhibition against E. coliDevelopment of new antimicrobial agents
Research on Organic ElectronicsEnhanced charge transport properties when incorporated into organic photovoltaic devicesImprovement of solar cell efficiency
Catalytic StudiesDemonstrated effectiveness as a catalyst in Suzuki coupling reactionsSynthesis of complex organic compounds

Mechanism of Action

The mechanism of action of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and commercial availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity CAS Number Source
3-(Pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₄H₁₃N₃OS 279.34 (calculated) Pyridine-2-carbonyl 95% Not provided
3-[2-Bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₇H₁₄BrF₃N₂OS 437.27 (calculated) 2-Bromo-4-(trifluoromethyl)benzoyl Not specified Not provided
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₆H₁₃F₃N₂OS 346.35 (calculated) 4-(Trifluoromethyl)benzoyl Discontinued Not provided
2-(1H-1,2,3,4-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid C₉H₈N₄O₂S 236.25 Tetrazol-1-yl 95% 1146299-24-2
3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₆H₁₆N₂O₂S 300.38 (calculated) 3-Methoxybenzoyl Not specified 1082867-22-8

Key Observations:

Substituent Effects on Properties: Pyridine Position: The pyridine-2-carbonyl analog (vs. pyridine-4-carbonyl) may exhibit altered electronic properties due to differences in nitrogen lone-pair orientation, influencing solubility and intermolecular interactions . Trifluoromethyl/Bromo Groups: The 2-bromo-4-(trifluoromethyl)benzoyl substituent enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization in drug design .

Commercial Availability: Compounds like 3-[4-(trifluoromethyl)benzoyl]-... High purity (95%) is standard for commercial building blocks, ensuring reliability in downstream applications .

Biological Activity

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H12N2OS
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1803593-69-2
  • Chemical Structure : The compound features a cyclopenta[b]thiophene core with a pyridine carbonyl substitution, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityReference
Terthiophene DerivativesAntibacterial
Pyridine DerivativesAntifungal

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research on related thiophene compounds has shown efficacy in inhibiting cancer cell proliferation. The activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.

CompoundCancer TypeIC50 (µM)Reference
N-(2-(4-chloro-phenoxy)-phenylamino)-piperidin-1-yl)ethanoneLeukemia (CCRF-CEM)0.01
3-(Pyridine Carbonyl) DerivativesVariousTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
  • Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related damage.

Case Studies

A recent study focused on the synthesis and biological evaluation of new tetracyclic systems that incorporate the thienopyridine scaffold demonstrated promising results in inhibiting acetylcholinesterase and butyrylcholinesterase. This suggests that similar structures could lead to advancements in treating conditions like Alzheimer's disease.

Q & A

Q. What synthetic strategies are recommended for achieving high-purity 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of thiophene precursors followed by pyridine-carbonyl coupling. Key steps include:
  • Cyclopenta[b]thiophene Core Formation : Use cyclopentadiene or its derivatives with sulfur-containing reagents under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF) to form the fused thiophene ring .
  • Amine Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination, ensuring inert atmosphere conditions to prevent oxidation .
  • Pyridine-4-Carbonyl Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) with pyridine-4-carbonyl chloride, optimizing solvent polarity (e.g., THF or DCM) and catalytic systems (e.g., Pd(PPh₃)₄) .
    Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H NMR (400 MHz, DMSO-d₆): Look for characteristic signals: δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.2 ppm (thiophene protons), δ 2.5–3.2 ppm (cyclopentane CH₂ groups) .
  • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~165–170 ppm and aromatic carbons (thiophene/pyridine) at 110–150 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₁₃H₁₃N₂OS; theoretical m/z 261.08) .
  • UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~270–290 nm) and charge-transfer bands (λmax ~320–340 nm) to assess electronic properties .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer : Begin with in vitro assays :
  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) using fluorescence-based assays. Use IC₅₀ values to quantify potency .
  • Cell Viability : Evaluate cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Binding Affinity : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., EGFR or Bcl-2) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine density functional theory (DFT) and molecular docking :
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., PDB: 1M17 for kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS = 65–70) and blood-brain barrier penetration (logBB < 0.3) .

Q. How can researchers resolve contradictions in observed biological activity data across studies?

  • Methodological Answer : Follow a systematic approach:
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation time, serum-free media) to rule out experimental variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Target Validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to confirm the compound’s mechanism of action .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Focus on structural modifications :
  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the cyclopentane ring or pyridine moiety. Use logP calculations (ChemAxon) to target logP < 3 .
  • Metabolic Stability : Replace labile ester groups with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation. Validate stability in liver microsomes .
  • Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.